molecular formula C24H28O7 B13432941 Juncusol 7-O-glucoside

Juncusol 7-O-glucoside

Cat. No.: B13432941
M. Wt: 428.5 g/mol
InChI Key: XAUAJRQBVZTDBK-PFKOEMKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Juncusol 7-O-glucoside: is a naturally occurring phenanthrene glucoside found in the Juncus genus, particularly in species like Juncus effusus. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Juncusol 7-O-glucoside can be synthesized through enzymatic glycosylation. Enzymatic synthesis involves the use of glucosyltransferases to attach glucose to the aglycone, juncusol. This method is preferred due to its specificity and efficiency .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Juncus plants. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Juncusol 7-O-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Juncusol 7-O-glucoside is unique due to its phenanthrene structure, which is less common compared to the flavonoid structures of similar compounds. This structural difference contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H28O7

Molecular Weight

428.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(4-ethenyl-7-hydroxy-3,8-dimethyl-9,10-dihydrophenanthren-2-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H28O7/c1-4-14-12(3)18(30-24-23(29)22(28)21(27)19(10-25)31-24)9-13-5-6-15-11(2)17(26)8-7-16(15)20(13)14/h4,7-9,19,21-29H,1,5-6,10H2,2-3H3/t19-,21-,22+,23-,24-/m1/s1

InChI Key

XAUAJRQBVZTDBK-PFKOEMKTSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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